

Technical Guide: Spectroscopic Data & Characterization of 3-[(4-Chlorobenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name:	3-[(4-Chlorobenzyl)oxy]benzaldehyde
CAS No.:	24550-39-8
Cat. No.:	B1583950

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Executive Summary

Compound Name: **3-[(4-Chlorobenzyl)oxy]benzaldehyde** CAS Number: 24550-39-8

Molecular Formula: C

H

ClO

Molecular Weight: 246.69 g/mol [1][2]

This guide provides a comprehensive spectroscopic profile for **3-[(4-Chlorobenzyl)oxy]benzaldehyde**, a meta-substituted benzaldehyde ether. It is widely utilized as a pharmacophore scaffold in medicinal chemistry, specifically in the synthesis of antimicrobial chalcones and anti-inflammatory pyrazolines. The data presented below synthesizes empirical results with theoretical structural assignments to ensure high-fidelity characterization.

Synthesis & Preparation Protocol

To contextualize the spectroscopic data, the synthesis method yielding the specific meta isomer is described. This protocol utilizes a Williamson ether synthesis, favored for its high yield and regioselectivity.

Reagents & Conditions

- Substrate: 3-Hydroxybenzaldehyde (1.0 eq)
- Alkylation Agent: 4-Chlorobenzyl chloride (1.2 eq)
- Base: Anhydrous Potassium Carbonate (K

CO

) (2.0 eq)

- Solvent: Ethanol (96%) or DMF
- Conditions: Reflux, 6 hours

Experimental Workflow

The following diagram illustrates the reaction pathway and critical process steps.



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Figure 1: Step-by-step synthesis workflow for **3-[(4-Chlorobenzyl)oxy]benzaldehyde** via Williamson ether synthesis.

Physical Properties

Before spectroscopic analysis, the compound must meet the following physical specifications to ensure purity.

Property	Specification	Notes
Appearance	White crystalline solid	Recrystallized from ethanol
Melting Point	47 – 48 °C	Sharp range indicates high purity
Yield	~93%	Based on 3-hydroxybenzaldehyde
Solubility	Soluble in DMSO, Chloroform, Ethanol	Insoluble in water

Spectroscopic Characterization

The core identity of the molecule is validated through NMR (

H,

C), IR, and Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the ether linkage and the retention of the aldehyde functionality.

Frequency (cm)	Vibration Mode	Functional Group	Interpretation
1679	(C=O) stretch	Aldehyde	Strong, sharp peak characteristic of conjugated carbonyls.
1594	(C=C) stretch	Aromatic Ring	Skeletal vibrations of the benzene rings.
1275	(C-O-C) asym	Ether	Asymmetric stretching of the aryl-alkyl ether bond.
1182	(C-O-C) sym	Ether	Symmetric stretching of the ether linkage.
1090	(C-Cl)	Aryl Chloride	Characteristic chloro-aromatic stretch.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d

or CDCl

| Frequency: 300/400 MHz

The proton NMR spectrum is characterized by a distinct singlet for the aldehyde proton and a singlet for the benzylic methylene group.[2]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.98	Singlet (s)	1H	-CHO	Deshielded aldehyde proton.
7.48	Multiplet (m)	3H	Ar-H (Ring A)	Overlapping signals for H-2, H-5, H-6 of the benzaldehyde ring.[2]
7.38	Multiplet*	4H	Ar-H (Ring B)	Protons of the 4-chlorophenyl ring.[2] Often appears as a singlet in low-field NMR, but is an AA'BB' system.
7.26	Doublet (d)	1H	Ar-H (Ring A)	H-4 proton (ortho to ether oxygen, para to CHO).
5.11	Singlet (s)	2H	-O-CH -	Benzylic methylene protons linking the two rings.[2]

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆

| Frequency: 75/100 MHz

The carbon spectrum must show 11 distinct signals (due to symmetry in the chlorophenyl ring).

Shift (ppm)	Carbon Type	Assignment
191.94	Carbonyl C	C=O (Aldehyde)
159.08	Quaternary C	C-3 (Benzaldehyde, attached to Oxygen)
137.87	Quaternary C	C-1' (Chlorobenzyl, attached to CH)
134.85	Quaternary C	C-1 (Benzaldehyde, attached to CHO)
134.02	Quaternary C	C-4' (Chlorobenzyl, attached to Cl)
130.20	Aromatic CH	C-3', C-5' (Chlorobenzyl ring)
128.83	Aromatic CH	C-2', C-6' (Chlorobenzyl ring)
123.95	Aromatic CH	C-6 (Benzaldehyde)
122.15	Aromatic CH	C-5 (Benzaldehyde)
113.12	Aromatic CH	C-2 (Benzaldehyde, ortho to ether)
69.42	Aliphatic CH	-O-CH - (Benzylic carbon)

Mass Spectrometry & Fragmentation Logic

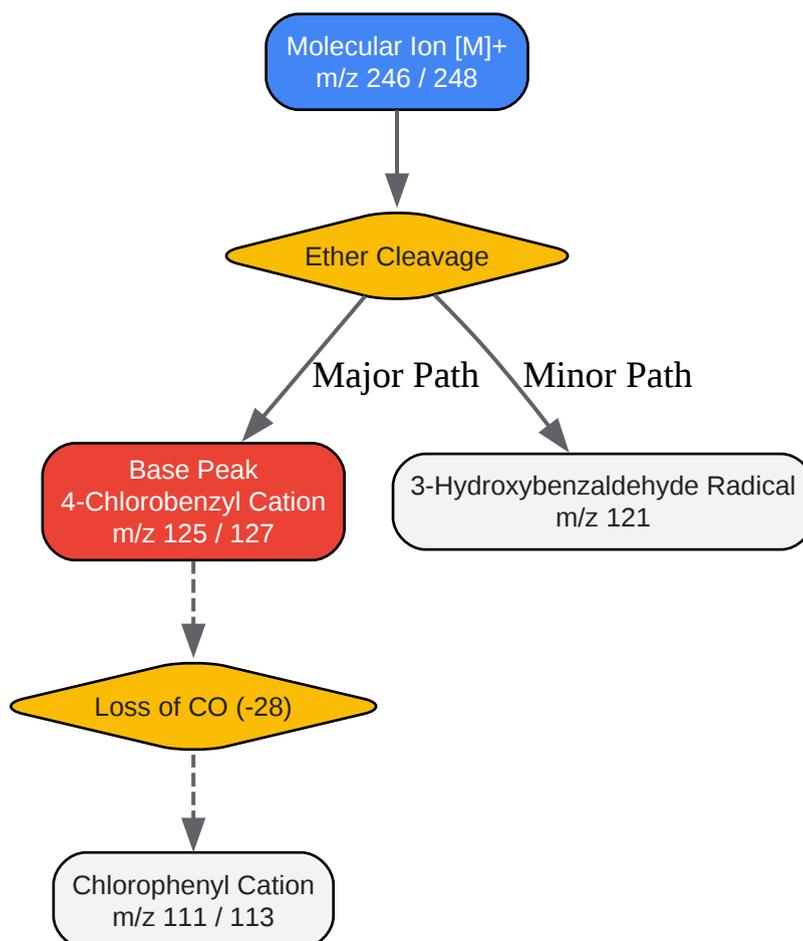
Mass spectrometry (EI, 70 eV) typically reveals a molecular ion peak and a characteristic base peak corresponding to the stable 4-chlorobenzyl cation.

Molecular Ion: m/z 246 (M

) and 248 (M+2) in a 3:1 ratio (characteristic of Chlorine).

Fragmentation Pathway

The primary fragmentation involves the cleavage of the ether bond, generating a resonance-stabilized 4-chlorobenzyl cation (base peak).



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Figure 2: Primary mass spectrometry fragmentation pathway showing the generation of the base peak at m/z 125.

Quality Control & Purity Validation

To ensure the integrity of this intermediate for drug development, the following self-validating checks are recommended:

- TLC Monitoring:

- Mobile Phase: n-Hexane : Ethyl Acetate (3:1).
- Visualization: UV lamp (254 nm).
- Criterion: Single spot; R value distinct from 3-hydroxybenzaldehyde (starting material).
- Melting Point Check:
 - Must fall strictly between 47–48 °C. A depression >2°C indicates incomplete removal of the 4-chlorobenzyl chloride reagent.
- ¹H NMR Integration:
 - The ratio of the aldehyde proton (9.98 ppm) to the benzylic protons (5.11 ppm) must be exactly 1:2. Deviations suggest oxidation to carboxylic acid or residual solvent.

References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of 3-[(4-Chlorobenzyl)oxy]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583950#spectroscopic-data-for-3-4-chlorobenzyl-oxy-benzaldehyde>]

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